3-[(Tert-butoxycarbonyl)amino]-4-oxo-4-(prop-2-en-1-yloxy)butanoic acid
CAS No.:
Cat. No.: VC16686357
Molecular Formula: C12H19NO6
Molecular Weight: 273.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H19NO6 |
|---|---|
| Molecular Weight | 273.28 g/mol |
| IUPAC Name | 3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-prop-2-enoxybutanoic acid |
| Standard InChI | InChI=1S/C12H19NO6/c1-5-6-18-10(16)8(7-9(14)15)13-11(17)19-12(2,3)4/h5,8H,1,6-7H2,2-4H3,(H,13,17)(H,14,15) |
| Standard InChI Key | IAEZDRCCBIEBCS-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)OCC=C |
Introduction
3-[(Tert-butoxycarbonyl)amino]-4-oxo-4-(prop-2-en-1-yloxy)butanoic acid is an organic molecule characterized by its tert-butoxycarbonyl (Boc) protecting group attached to an amino group, a ketone functional group, and a prop-2-en-1-yloxy substituent on a butanoic acid backbone. This compound is structurally significant in organic synthesis, particularly for peptide chemistry and as an intermediate in the preparation of biologically active molecules.
Structural Information
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Molecular Formula: C12H19NO6
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Molecular Weight: 273.28 g/mol
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Key Functional Groups:
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Tert-butoxycarbonyl (Boc) group: Protects the amino functionality during chemical reactions.
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Ketone group: Contributes to the compound's reactivity in nucleophilic addition reactions.
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Prop-2-en-1-yloxy group: Provides a reactive alkene functionality for further derivatization.
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Synthesis Pathways
The synthesis of 3-[(tert-butoxycarbonyl)amino]-4-oxo-4-(prop-2-en-1-yloxy)butanoic acid typically involves the following steps:
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Formation of the Boc-protected amino group: A reaction between tert-butyl dicarbonate and an amine precursor under basic conditions.
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Introduction of the prop-2-en-1-yloxy group: Typically achieved via esterification or etherification reactions.
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Functionalization of the carbonyl group: Oxidation or acylation methods are used to introduce the ketone functionality.
Applications and Uses
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Peptide Synthesis:
The Boc group serves as a protecting agent for amino groups during peptide bond formation, preventing side reactions. -
Pharmaceutical Intermediates:
This compound can act as a precursor in synthesizing drugs with biological activity due to its functional versatility. -
Organic Synthesis:
The reactive ketone and alkene functionalities allow for diverse chemical modifications, making it valuable in research and development.
Analytical Data
To confirm the identity and purity of 3-[(tert-butoxycarbonyl)amino]-4-oxo-4-(prop-2-en-1-yloxy)butanoic acid, various analytical techniques are employed:
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NMR Spectroscopy (Proton and Carbon):
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Proton NMR reveals signals corresponding to tert-butyl protons (~1.4 ppm), alkene protons (~5–6 ppm), and acidic protons (~10–12 ppm).
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Carbon NMR shows peaks for carbonyl carbons (~175 ppm), Boc carbons (~80 ppm), and alkene carbons (~120–140 ppm).
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Infrared Spectroscopy (IR):
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Strong absorption at ~1700 cm⁻¹ (C=O stretch from ketone).
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Broad absorption at ~3300 cm⁻¹ (N-H stretch).
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Mass Spectrometry (MS):
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Molecular ion peak at m/z = 273 confirms molecular weight.
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Safety and Handling
| Hazard Classification | Details |
|---|---|
| GHS Signal Word | Warning |
| Precautionary Statements | Avoid inhalation, ingestion, or skin contact; use gloves and protective eyewear. |
| Storage Conditions | Store in a cool, dry place away from moisture and strong acids/bases. |
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